molecular formula C12H11NO2 B14914570 6-ethoxy-2H-chromene-3-carbonitrile

6-ethoxy-2H-chromene-3-carbonitrile

Cat. No.: B14914570
M. Wt: 201.22 g/mol
InChI Key: JPQVESMWNFHWAU-UHFFFAOYSA-N
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Description

6-Ethoxy-2H-chromene-3-carbonitrile is a heterocyclic compound belonging to the chromene family Chromenes are known for their diverse biological and physicochemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-2H-chromene-3-carbonitrile typically involves the reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate under specific conditions. One common method is the use of dual-frequency ultrasonication, which involves an ultrasonic bath of 40 KHz and a probe of 20 KHz . This method yields the compound in high purity and efficiency.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of catalysts such as potassium 1,2,3,6-tetrahydrophthalimide, iodine, or phase transfer catalysts can enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-2H-chromene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions include various substituted chromenes, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

6-Ethoxy-2H-chromene-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism by which 6-ethoxy-2H-chromene-3-carbonitrile exerts its effects involves interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. Its antioxidant properties are due to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethoxy-2H-chromene-3-carbonitrile is unique due to its ethoxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in medicinal chemistry and material science .

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

6-ethoxy-2H-chromene-3-carbonitrile

InChI

InChI=1S/C12H11NO2/c1-2-14-11-3-4-12-10(6-11)5-9(7-13)8-15-12/h3-6H,2,8H2,1H3

InChI Key

JPQVESMWNFHWAU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)OCC(=C2)C#N

Origin of Product

United States

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